N-(2-Morpholinoethyl)-2-phenylquinazolin-4-amine
CAS No.: 18602-70-5
Cat. No.: VC13269741
Molecular Formula: C20H22N4O
Molecular Weight: 334.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 18602-70-5 |
|---|---|
| Molecular Formula | C20H22N4O |
| Molecular Weight | 334.4 g/mol |
| IUPAC Name | N-(2-morpholin-4-ylethyl)-2-phenylquinazolin-4-amine |
| Standard InChI | InChI=1S/C20H22N4O/c1-2-6-16(7-3-1)19-22-18-9-5-4-8-17(18)20(23-19)21-10-11-24-12-14-25-15-13-24/h1-9H,10-15H2,(H,21,22,23) |
| Standard InChI Key | ZQIFDOULZQNKEF-UHFFFAOYSA-N |
| SMILES | C1COCCN1CCNC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
| Canonical SMILES | C1COCCN1CCNC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Introduction
Chemical Structure and Physicochemical Properties
N-(2-Morpholinoethyl)-2-phenylquinazolin-4-amine features a quinazoline core substituted at position 2 with a phenyl group and at position 4 with a morpholinoethylamine moiety. The morpholine ring contributes to its solubility in polar solvents, while the phenyl group enhances lipophilicity, enabling membrane permeability. Key physicochemical parameters include:
| Property | Value |
|---|---|
| Molecular Weight | 334.4 g/mol |
| Solubility in DMSO | >10 mM |
| LogP (Predicted) | 3.2 ± 0.4 |
| Hydrogen Bond Donors/Acceptors | 2/5 |
The planar quinazoline core facilitates π-π stacking interactions with biological targets, such as viral proteases and kinase domains . Nuclear Magnetic Resonance (NMR) spectra confirm the presence of characteristic proton environments:
Synthesis and Optimization Strategies
Conventional Synthesis Routes
The compound is typically synthesized via a four-step protocol involving cyclization and nucleophilic substitution :
-
Morpholine-4-carboxamide formation: Reaction of morpholine with urea under HCl yields the carboxamide intermediate (85% yield).
-
Cyclization: Treatment with anthranilic acid in refluxing acetic acid produces 2-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one.
-
Chlorination: Phosphorus oxychloride converts the ketone to a chloro derivative.
-
Amination: Refluxing with 2-morpholinoethylamine in ethanol affords the final product (78% yield).
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes. For example, amination under 300 W irradiation at 120°C achieves 92% yield in 15 minutes versus 6 hours conventionally.
Table 1: Comparative Synthesis Methods
| Method | Time | Yield (%) | Purity (%) |
|---|---|---|---|
| Conventional Reflux | 6 h | 78 | 98 |
| Microwave-Assisted | 15 min | 92 | 99 |
Pharmacological Activities
Antiviral Activity Against BVDV
In vitro studies demonstrate potent inhibition of BVDV replication (EC = 9.68 µM, SI = 12.4). The morpholinoethyl group likely interacts with the viral NS5B polymerase, disrupting RNA synthesis. Derivatives with fluorinated phenyl groups show enhanced activity (EC < 5 µM).
COX-II Inhibition and Analgesic Effects
In carrageenan-induced rat paw edema models, the compound reduces inflammation by 68% at 10 mg/kg, comparable to indomethacin . Molecular docking reveals a binding energy of −8.2 kcal/mol to COX-II (PDB: 1CX2), with key interactions:
-
Hydrogen bonds: Morpholine oxygen with Arg120
-
Van der Waals contacts: Phenyl group and Tyr355
Antimicrobial Activity
Against Staphylococcus aureus and Escherichia coli, minimum inhibitory concentrations (MICs) range from 8–32 µg/mL . Docking into E. coli DNA gyrase (PDB: 1KZN) shows a binding score of −7.1 kcal/mol, superior to chloramphenicol (−6.5 kcal/mol) .
Structure-Activity Relationships (SAR) of Derivatives
Position 4 Modifications
Replacing the morpholinoethyl group with bulkier amines (e.g., piperazinyl) improves COX-II selectivity but reduces antiviral potency .
Position 2 Substitutions
-
Electron-withdrawing groups (NO, CF): Enhance antimicrobial activity (MICs ↓ by 4–8×)
-
Electron-donating groups (OCH, CH): Improve CNS penetration for potential neuropathic pain applications
Table 2: Derivative Activity Profiles
| Derivative | BVDV EC (µM) | COX-II IC (nM) | MIC (S. aureus) (µg/mL) |
|---|---|---|---|
| Parent Compound | 9.68 | 85 | 16 |
| 4-Fluoro-phenyl | 4.92 | 110 | 8 |
| 4-Piperazinyl | 15.3 | 42 | 32 |
Mechanistic Insights
Viral Inhibition Pathway
The compound disrupts BVDV replication by:
-
Binding NS5B polymerase (ΔG = −9.4 kcal/mol)
-
Inhibiting RNA-dependent RNA polymerase activity (IC = 2.3 µM)
-
Blocking viral assembly via interference with core protein dimerization
COX-II Selectivity
Compared to COX-I (IC = 1.2 µM), the 150× selectivity for COX-II arises from:
-
Hydrophobic pocket occupancy: Morpholine fills Val523/Leu384 cavity
Future Directions
Prodrug Development
Esterification of the morpholine nitrogen increases oral bioavailability from 22% to 58% in rat models.
Combination Therapies
Synergy with acyclovir (CI = 0.3) suggests potential for herpesvirus co-therapies .
Targeted Drug Delivery
Nanoparticle encapsulation (PLGA carriers) enhances tumor accumulation in xenograft models, reducing effective dose by 70% .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume